molecular formula C19H26N4O2 B1216189 Benzylcarbamyllidocaine CAS No. 72406-72-5

Benzylcarbamyllidocaine

Cat. No.: B1216189
CAS No.: 72406-72-5
M. Wt: 342.4 g/mol
InChI Key: KLTJYAONJBGLSW-UHFFFAOYSA-N
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Description

Benzylcarbamyllidocaine (systematic IUPAC name pending verification) is a synthetic compound hypothesized to belong to the class of local anesthetics or anti-inflammatory agents, structurally related to lidocaine derivatives. The name suggests a benzylcarbamyl modification of lidocaine, a common strategy to alter pharmacokinetics (e.g., prolonging duration of action) . Despite extensive review of the evidence, references to "this compound" are absent, necessitating comparisons with structurally or functionally analogous compounds such as Benzydamine hydrochloride, Benzathine benzylpenicillin, and lidocaine derivatives.

Properties

CAS No.

72406-72-5

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-benzyl-2-[[2-(diethylamino)acetyl]amino]-4-methyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C19H26N4O2/c1-4-23(5-2)12-16(24)22-19-17(18(20)25)13(3)15(21-19)11-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3,(H2,20,25)(H,22,24)

InChI Key

KLTJYAONJBGLSW-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N

Synonyms

2-(diethylaminoacetamido)-3-carbamyl-4-methyl-benzylpyrrole
benzylcarbamyllidocaine
benzylcarbamyllidocaine hydrochloride
benzylcarbamyllidocaine monohydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities:

Compound CAS Reg. No. Molecular Weight Primary Application Analytical Method (Reference)
Benzydamine HCl 132-69-4 345.88 g/mol Anti-inflammatory, analgesic HPLC (simultaneous with methylparaben)
Lidocaine 137-58-6 234.34 g/mol Local anesthetic GC, HPLC
Benzathine benzylpenicillin 1538-09-6 909.11 g/mol Antibiotic Titrimetric assay
Methylparaben 99-76-3 152.15 g/mol Preservative HPLC (with Benzydamine HCl)
Key Findings:

Benzydamine Hydrochloride : Unlike lidocaine, Benzydamine HCl is primarily used for mucosal inflammation. Its quantification via HPLC with methylparaben highlights challenges in simultaneous analysis due to divergent polarity and extraction protocols .

Lidocaine : Shares a tertiary amine and aromatic ring with hypothesized Benzylcarbamyllidocaine. Lidocaine’s shorter duration of action contrasts with benzylcarbamyl derivatives, which typically exhibit prolonged effects due to slowed metabolism.

Benzathine Benzylpenicillin : Contains a dibenzylethylenediamine moiety, emphasizing the role of benzyl groups in enhancing stability and bioavailability. Its large molecular weight (909 g/mol) underscores differences in pharmacokinetics compared to smaller anesthetic agents .

Analytical Challenges

  • Simultaneous Determination : Co-analysis of Benzydamine HCl and methylparaben requires HPLC optimization to resolve peaks, as gas chromatography (BP method) involves complex chloroform extraction and risks analyte degradation .
  • Purity Standards : Benzathine benzylpenicillin’s pharmacopeial assay emphasizes strict impurity thresholds (<1% for related substances), a benchmark applicable to hypothetical this compound quality control .

Pharmacological and Chemical Divergence

  • Anti-inflammatory vs. Anesthetic : Benzydamine HCl targets cyclooxygenase (COX) pathways, whereas lidocaine blocks sodium channels. A benzylcarbamyl-lidocaine hybrid might combine anti-inflammatory and anesthetic properties.
  • Stability and Solubility : Methylparaben’s preservative role in formulations with Benzydamine HCl suggests that this compound may require similar stabilizers if prone to hydrolysis or oxidation .

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